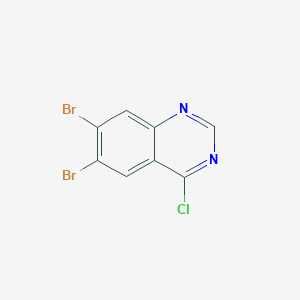
6,7-Dibromo-4-chloroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dibromo-4-chloroquinazoline is a halogenated quinazoline derivative. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of bromine and chlorine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials with unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-4-chloroquinazoline typically involves the condensation of 6,8-dibromoanthranilamide with aryl aldehydes in the presence of molecular iodine in ethanol. This reaction forms 2-aryl-6,8-dibromoquinazolin-4(3H)-ones, which are then treated with thionyl chloride in the presence of dimethylformamide to yield 2-aryl-4-chloro-6,8-dibromoquinazolines .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dibromo-4-chloroquinazoline undergoes various types of reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It participates in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions to form novel polysubstituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Uses palladium catalysts and arylboronic acids.
Sonogashira Reaction: Involves palladium-copper catalysts and terminal alkynes.
Heck Reaction: Utilizes palladium catalysts and alkenes.
Major Products Formed:
Applications De Recherche Scientifique
6,7-Dibromo-4-chloroquinazoline has several scientific research applications:
Chemistry: It serves as a versatile intermediate for the synthesis of complex organic molecules.
Industry: It is utilized in the production of materials with unique photophysical properties.
Mécanisme D'action
The mechanism of action of 6,7-Dibromo-4-chloroquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cellular signaling pathways, such as kinases and growth factor receptors.
Pathways Involved: It inhibits kinase activity, leading to the disruption of cellular proliferation and survival pathways, which is particularly relevant in cancer research.
Comparaison Avec Des Composés Similaires
6,8-Dibromo-4-chloroquinazoline: Similar in structure but lacks the 2-aryl substitution.
4-Chloroquinazoline: Lacks the bromine atoms, making it less reactive in certain cross-coupling reactions.
Uniqueness: 6,7-Dibromo-4-chloroquinazoline is unique due to its specific halogenation pattern, which enhances its reactivity and versatility in synthetic applications. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a valuable scaffold in medicinal chemistry .
Propriétés
Numéro CAS |
885524-31-2 |
|---|---|
Formule moléculaire |
C8H3Br2ClN2 |
Poids moléculaire |
322.38 g/mol |
Nom IUPAC |
6,7-dibromo-4-chloroquinazoline |
InChI |
InChI=1S/C8H3Br2ClN2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H |
Clé InChI |
FHOUDEUTXFJXQK-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)Br)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



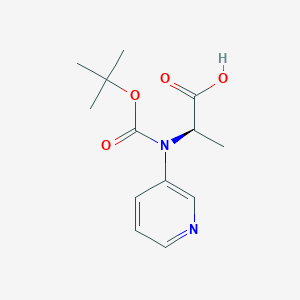
![[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B13116261.png)
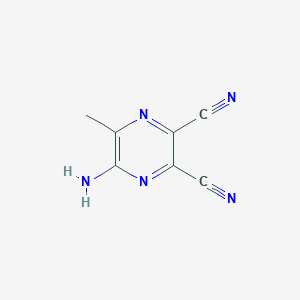

![6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13116270.png)
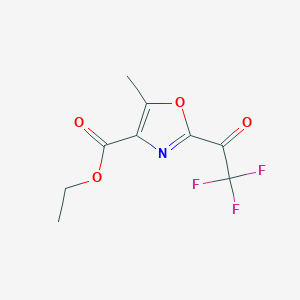
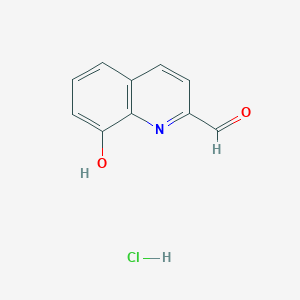
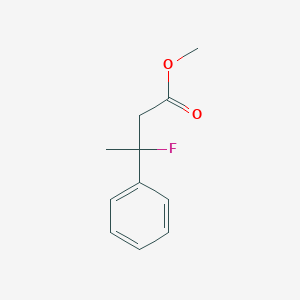
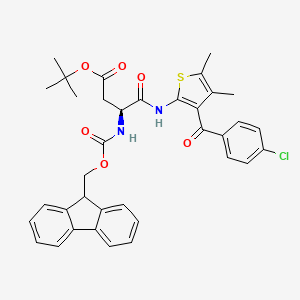
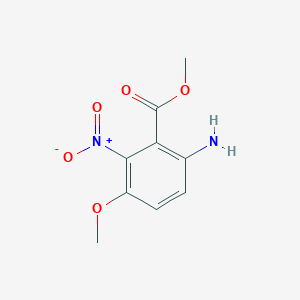

![Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13116318.png)
![(S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B13116339.png)
